molecular formula C8H17NO2S B13314535 tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate

Cat. No.: B13314535
M. Wt: 191.29 g/mol
InChI Key: NCVLQTCIRKDURX-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar carbamate derivatives in biological systems .

Medicine: this compound is investigated for its potential therapeutic applications, including its role as a prodrug. It can be used to deliver active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The sulfanyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying redox processes and developing new therapeutic agents .

Biological Activity

Tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is a chemical compound notable for its unique structural characteristics and biological activity. With a molecular formula of C8H17NO2S and a molecular weight of approximately 191.29 g/mol, this compound features a tert-butyl group, a carbamate functional group, and a sulfanylpropan-2-yl moiety. Its reactivity is primarily attributed to the presence of the sulfanyl group, which allows it to participate in various organic reactions, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme involved. Such interactions can significantly influence cellular signaling pathways and metabolic processes. For instance, it has been shown to modulate gene expression by affecting transcription factors or regulatory proteins.

The compound's biological activity is primarily mediated through its ability to bind to active sites or allosteric sites of enzymes, thereby modifying their catalytic efficiency. This characteristic is crucial for understanding its role in metabolic pathways and its potential application in developing specific enzyme inhibitors.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.
  • Cellular Assays : In vitro experiments using cell lines indicated that treatment with this compound resulted in altered expression levels of genes associated with inflammation and apoptosis. These findings suggest that it may have implications in conditions such as cancer or inflammatory diseases.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to significant changes in metabolic parameters, including glucose metabolism and lipid profiles, further supporting its role as a modulator of biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamateC14H21N2O2SContains a phenyl group; potential for increased biological activity
Tert-butanesulfinamideC4H11NOSUsed in synthesizing N-heterocycles; distinct reactivity profile
Tert-butylamineC4H11NCommonly used in organic synthesis; simpler structure
Tert-butyl carbamateC6H13NO2Used for protecting amines; fundamental role in organic chemistry

Each compound exhibits unique properties, particularly regarding their reactivity and applications in synthetic chemistry, which may influence their biological activities as well.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

tert-butyl N-(1-sulfanylpropan-2-yl)carbamate

InChI

InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)

InChI Key

NCVLQTCIRKDURX-UHFFFAOYSA-N

Canonical SMILES

CC(CS)NC(=O)OC(C)(C)C

Origin of Product

United States

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